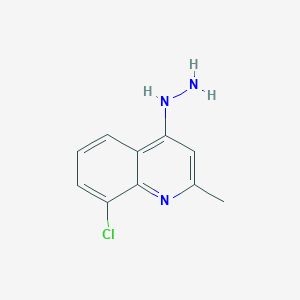

8-Chloro-4-hydrazino-2-methyl-quinoline

Description

Contextual Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. derpharmachemica.comresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse array of pharmacological activities. researchgate.netmdpi.com

Quinoline derivatives have demonstrated a broad spectrum of biological effects, including:

Antimalarial: Chloroquine and primaquine (B1584692) are classic examples of quinoline-based antimalarial drugs. derpharmachemica.comnih.gov

Antimicrobial: Many quinoline derivatives exhibit potent antibacterial and antifungal properties. derpharmachemica.comnih.gov

Anticancer: The structural motif is found in several anticancer agents, with some compounds currently undergoing clinical investigation. researchgate.net

Anti-inflammatory and Analgesic: Certain quinoline derivatives have shown promise in modulating inflammatory pathways. nih.gov

The ability of the quinoline nucleus to intercalate with DNA and inhibit key enzymes like topoisomerases and kinases contributes to its wide-ranging bioactivity. researchgate.net The substitution pattern on the quinoline ring plays a crucial role in determining the specific therapeutic application.

Importance of Hydrazino Moieties in Organic Synthesis and Functional Molecules

The hydrazino group (-NHNH2) and its derivatives, such as hydrazones (-NHN=CR1R2), are of fundamental importance in organic synthesis and medicinal chemistry. Hydrazines are versatile nucleophiles and are key precursors in the synthesis of a wide variety of heterocyclic compounds. mdpi.com

The significance of the hydrazino moiety is highlighted by its presence in numerous functional molecules with diverse biological activities, including:

Antimicrobial and Antitubercular: The azomethine linkage in hydrazones is a critical pharmacophore in many antimicrobial agents. derpharmachemica.com

Anticonvulsant and Anti-inflammatory: Various hydrazone derivatives have been investigated for their potential in treating neurological and inflammatory conditions. derpharmachemica.com

Anticancer: Hydrazide-hydrazone derivatives have been synthesized and evaluated for their antitumor properties. derpharmachemica.com

The reactivity of the hydrazino group allows for the facile synthesis of hydrazones through condensation with aldehydes and ketones, providing a straightforward method for molecular diversification and the development of new bioactive compounds. derpharmachemica.com

Overview of 8-Chloro-4-hydrazino-2-methyl-quinoline: Current Research Landscape and Gaps

A comprehensive review of the current scientific literature reveals that dedicated research focusing exclusively on this compound is limited. While numerous studies have explored the synthesis and biological activities of various substituted hydrazinoquinolines and their hydrazone derivatives, this specific isomer has not been the primary subject of extensive investigation.

The available information is primarily confined to chemical databases which provide basic physicochemical properties.

Table 1: Physicochemical Properties of 8-Chloro-2-methylquinoline

| Property | Value | Source |

| Molecular Formula | C10H8ClN | PubChem nih.gov |

| Molecular Weight | 177.63 g/mol | PubChem nih.gov |

| Melting Point | 64-68 °C | Sigma-Aldrich sigmaaldrich.com |

| IUPAC Name | 8-chloro-2-methylquinoline | PubChem nih.gov |

| SMILES | CC1=CC=C2C(=N1)C(Cl)=CC=C2 | PubChem nih.gov |

This table presents data for the parent compound 8-Chloro-2-methylquinoline, the likely precursor to the hydrazino derivative.

Scope and Objectives of Advanced Research on this compound

Given the established biological significance of both the quinoline scaffold and the hydrazino moiety, advanced research on this compound is warranted. The primary objectives of such research should include:

Development of a reliable and efficient synthetic route to obtain this compound in high purity and yield. This would likely involve the nucleophilic substitution of a suitable precursor, such as 4,8-dichloro-2-methylquinoline (B1600980), with hydrazine (B178648) hydrate (B1144303).

Thorough spectroscopic characterization of the synthesized compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure.

Exploration of its chemical reactivity , particularly the condensation of the hydrazino group with a variety of aldehydes and ketones to generate a library of novel hydrazone derivatives.

Systematic evaluation of the biological activities of the parent compound and its derivatives. Based on the known activities of related compounds, initial screening should focus on antimicrobial, antifungal, antimalarial, and anticancer properties. derpharmachemica.comnih.govnih.gov

Investigation of structure-activity relationships (SAR) to understand how different substituents on the hydrazone moiety influence the biological potency and selectivity.

Addressing these research objectives will fill the existing knowledge gap and potentially uncover new lead compounds for drug discovery. The following table lists the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

CAS No. |

203626-36-2 |

|---|---|

Molecular Formula |

C10H10ClN3 |

Molecular Weight |

207.66 g/mol |

IUPAC Name |

(8-chloro-2-methylquinolin-4-yl)hydrazine |

InChI |

InChI=1S/C10H10ClN3/c1-6-5-9(14-12)7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3,(H,13,14) |

InChI Key |

XMEPPZVJIFYELE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Cl)NN |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 4 Hydrazino 2 Methyl Quinoline

Historical and Pioneering Synthetic Routes to 4-Hydrazinoquinolines

The introduction of a hydrazino group at the C4 position of a quinoline (B57606) ring is a well-established transformation in medicinal chemistry. Historically, this is achieved through the nucleophilic substitution of a 4-chloroquinoline (B167314) derivative with hydrazine (B178648) hydrate (B1144303). mdpi.comchem-soc.si The chlorine atom at the C4 position is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.

The key precursor for this reaction is a 4-chloroquinoline. The subsequent reaction with hydrazine hydrate, typically heated under reflux in a suitable solvent like ethanol (B145695), displaces the chloride ion to yield the 4-hydrazinoquinoline product. mdpi.comdergipark.org.tr This method remains the most direct and widely used approach for accessing 4-hydrazinoquinoline scaffolds.

Table 1: General Reaction for 4-Hydrazinoquinoline Formation Interactive data table. Click on headers to sort.

| Precursor | Reagent | Product | General Conditions |

|---|

Strategic Approaches to the 2-Methylquinoline Core Formation

The formation of the quinoline skeleton is the foundational aspect of the synthesis. Several classic named reactions are employed to construct quinolines, with the choice of method often depending on the desired substitution pattern. For the synthesis of 2-methylquinolines, the Doebner-von Miller reaction is particularly prominent. nih.govwikipedia.orgnih.gov

Doebner-von Miller Reaction: This acid-catalyzed reaction synthesizes quinolines from primary aromatic amines and α,β-unsaturated carbonyl compounds. wikipedia.orgdrugfuture.comsynarchive.com To form a 2-methylquinoline, an aniline is reacted with an α,β-unsaturated aldehyde like crotonaldehyde. researchgate.netgoogle.com The reaction is catalyzed by strong Brønsted or Lewis acids. wikipedia.org A significant advantage of this method is its ability to directly incorporate substituents from a substituted aniline onto the benzene (B151609) portion of the quinoline ring.

Combes Quinoline Synthesis: This method involves the condensation of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org While effective, it is more commonly used for 2,4-disubstituted products rather than solely 2-substituted ones.

Friedländer Synthesis: This reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (like acetaldehyde or acetone) to form a quinoline. nih.goviipseries.org While versatile, it requires a pre-functionalized aniline, which can be less direct than the Doebner-von Miller approach for this specific target molecule.

For the synthesis of the 8-Chloro-4-hydrazino-2-methyl-quinoline backbone, the Doebner-von Miller reaction using 2-chloroaniline and crotonaldehyde is a direct and efficient strategy. prepchem.com

Regioselective Introduction of the Chloro Substituent at Position 8

Achieving the correct regiochemistry for the chloro substituent is critical. There are two primary strategies for introducing the chlorine atom at the C8 position of the 2-methylquinoline core:

Synthesis from a Pre-substituted Precursor: The most straightforward approach is to begin the quinoline synthesis with an aniline that already contains the chloro group at the desired position. For the target molecule, using 2-chloroaniline in a Doebner-von Miller reaction with crotonaldehyde directly yields 8-chloro-2-methylquinoline. prepchem.com This method avoids potential issues with regioselectivity that can arise from attempting to chlorinate the pre-formed quinoline ring.

Direct C-H Functionalization: More modern approaches involve the direct, regioselective C-H activation and halogenation of the quinoline ring. rsc.orgmdpi.com While powerful, these methods often require specific directing groups or transition-metal catalysts to achieve high selectivity for the C8 position. researchgate.netacs.org For instance, metal-catalyzed C-H functionalization of quinoline N-oxides has been shown to achieve regioselectivity at the 8-position. acs.org However, for the synthesis of this specific compound, the use of 2-chloroaniline as a starting material is often more practical and scalable.

A documented procedure involves reacting 2-chloroaniline with crotonaldehyde, which after distillation and crystallization, yields 8-chloro-2-methylquinoline. prepchem.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Formation of 8-chloro-2-methylquinoline.

Chlorination at the C4 position to give 4,8-dichloro-2-methylquinoline (B1600980).

Nucleophilic substitution with hydrazine to yield this compound.

Optimization of Quinoline Formation: In the Doebner-von Miller reaction, controlling the reaction temperature is vital to prevent the acid-catalyzed polymerization of the crotonaldehyde, which can lead to low yields and the formation of gummy byproducts. nih.govresearchgate.net The choice of acid catalyst and solvent also plays a significant role.

Optimization of Hydrazinolysis: The final step, reacting the 4-chloro precursor with hydrazine hydrate, can be optimized by adjusting the temperature, reaction time, and solvent. mdpi.com Using an excess of hydrazine hydrate can help drive the reaction to completion. The workup procedure is also important to remove unreacted hydrazine and isolate the pure product.

Table 2: Example of Synthetic Step Optimization Interactive data table. Click on headers to sort.

| Step | Reaction | Key Parameters for Optimization | Potential Issues |

|---|---|---|---|

| 1 | Doebner-von Miller | Temperature, Acid Catalyst, Reagent Addition Rate | Polymerization of aldehyde, low yield |

| 2 | C4-Chlorination | Chlorinating Agent (e.g., POCl₃), Temperature | Over-chlorination, side reactions |

Green Chemistry Principles and Sustainable Synthesis of this compound

Traditional quinoline syntheses often rely on harsh conditions, such as strong acids and high temperatures, generating significant waste. ijpsjournal.comacs.org Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate environmental impact. benthamdirect.com

Sustainable Approaches to Quinoline Synthesis:

Microwave-Assisted Synthesis (MAS): Using microwave radiation can dramatically reduce reaction times and improve yields compared to conventional heating. ijpsjournal.combenthamdirect.com

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a key focus. ijpsjournal.comnih.gov

Catalysis: The development of reusable and non-toxic catalysts, such as nanocatalysts, can improve the efficiency and sustainability of the synthesis. nih.govacs.orgnih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. rsc.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions reduces waste and simplifies purification. acs.orgnih.gov

These principles can be applied to the synthesis of this compound to create a more efficient and sustainable process. For example, a microwave-assisted Doebner-von Miller reaction or using a recyclable solid acid catalyst could improve the green credentials of the first step.

Stereoselective Synthesis of Chiral Derivatives (if applicable for future research)

While the parent compound this compound is achiral, the development of stereoselective methods for synthesizing chiral quinoline derivatives is an active area of research, driven by the prevalence of chiral structures in pharmaceuticals.

Future research could explore the synthesis of chiral derivatives of the target molecule. Potential strategies include:

Asymmetric Hydrogenation: The partial hydrogenation of the quinoline ring using a chiral catalyst, such as an Iridium-based catalyst, can produce enantioenriched 1,4-dihydroquinolines. nih.gov These chiral scaffolds could then be further functionalized.

Cycloaddition Reactions: Asymmetric 1,3-dipolar cycloaddition reactions can be used to introduce new stereocenters onto heterocyclic systems, a strategy that could be adapted for quinoline derivatives. whiterose.ac.uk

These advanced methodologies provide a pathway for creating novel, chiral analogues of this compound for future investigation in medicinal chemistry and materials science.

Chemical Reactivity and Derivatization Strategies of 8 Chloro 4 Hydrazino 2 Methyl Quinoline

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) at the C4 position is the most reactive site for nucleophilic attack and derivatization. Its strong nucleophilicity drives a variety of condensation, cyclization, and substitution reactions.

The terminal nitrogen atom of the hydrazine group readily reacts with the electrophilic carbon of aldehydes and ketones in condensation reactions to form stable hydrazone derivatives. researchgate.net This reaction is one of the most fundamental transformations of hydrazines and typically proceeds with high yield, often catalyzed by a small amount of acid. researchgate.net The resulting N'-((substituted-phenyl)methylene)hydrazino-quinoline derivatives, or hydrazones, are important intermediates for further synthesis.

For instance, the condensation of a substituted 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine hydrate (B1144303) produces the corresponding hydrazono-quinoline. rsc.org Similarly, 8-Chloro-4-hydrazino-2-methyl-quinoline is expected to react with a wide array of aromatic and aliphatic carbonyl compounds to yield the corresponding hydrazones. The general mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. uchile.cl In some cases, if two equivalents of the quinoline (B57606) hydrazine react with one equivalent of a dicarbonyl compound, or if the initial hydrazone reacts further, an azine can be formed.

Table 1: Representative Condensation Reactions of Hydrazines

| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |

| Hydrazine Derivative | Aldehyde | Hydrazone | Ethanolic solution, catalytic acid (e.g., acetic acid) researchgate.net |

| Hydrazine Derivative | Ketone | Hydrazone | Alcoholic solvent, reflux researchgate.net |

| Hydrazono-quinoline | Substituted Aldehyde | Azine | Refluxing ethanol (B145695) rsc.org |

The hydrazone derivatives formed from this compound are versatile precursors for synthesizing fused heterocyclic systems. The presence of the N-N bond and the adjacent reactive nitrogen and carbon atoms allows for intramolecular and intermolecular cyclization reactions to form stable five-membered rings like pyrazoles and triazoles.

Formation of Pyrazoles: Reaction of the parent hydrazine with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of a pyrazole (B372694) ring fused to the quinoline core. For example, the reaction of a hydrazine with a β-ketoester would yield a pyrazolone-substituted quinoline. Similarly, condensation of a pyrano[3,2-c]quinoline carboxaldehyde with hydrazine hydrate has been shown to yield a 4-hydroxypyrazol-4-ylcarbonylquinolin-2-one derivative through an intramolecular nucleophilic attack. nih.gov

Formation of Triazoles: The 1,2,4-triazole (B32235) ring system is another key heterocyclic motif accessible from this compound. A common strategy involves reacting the hydrazine with a source of one carbon atom, such as carbon disulfide or formic acid. For example, treatment of a hydrazide with carbon disulfide in a basic medium, followed by reaction with hydrazine hydrate, can produce 4-amino-1,2,4-triazole-thiones. nih.gov Another pathway involves the reaction of the hydrazine with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which can then be cyclized under basic conditions to yield triazole-3-thiones. nih.gov These reactions can be adapted to fuse a triazole ring onto the quinoline scaffold, resulting in triazolo[4,3-a]quinoline systems.

Table 2: Examples of Cyclization Strategies for Fused Heterocycle Synthesis

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |

| Hydrazine/Hydrazone | β-Diketones | Pyrazole | nih.gov |

| Acid Hydrazide | Carbon Disulfide, KOH, Hydrazine Hydrate | 4-Amino-1,2,4-triazole-thione | nih.gov |

| Hydrazine | Phenyl isothiocyanate, KOH | 1,2,4-Triazole-3-thione | nih.gov |

| Hydrazine | Formamide | 1,2,4-Triazole | organic-chemistry.org |

The nucleophilic nature of the hydrazine moiety allows it to readily participate in nucleophilic acyl substitution reactions with carboxylic acid derivatives like acid chlorides and anhydrides. This results in the formation of stable acylhydrazide derivatives. These reactions are fundamental for building more complex molecular architectures.

Further, hydrazono-quinolines can undergo amidation. For instance, the condensation of hydrazono-quinolines with substituted carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC) and a base like triethylamine (B128534) (TEA) affords the corresponding amides. rsc.org This demonstrates that the hydrazine-derived nitrogen can be further functionalized, expanding the synthetic utility of the core structure.

The hydrazine functional group is susceptible to oxidation. Depending on the reaction conditions and the oxidizing agent, different products can be obtained. A study on the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which are structurally related to the title compound, revealed that heating in pyridine (B92270) can lead to an aerial oxidation of the hydrazine group. nih.gov This process can result in the formation of a diazine intermediate, which can then undergo further reactions like internal electrocyclization and subsequent oxidation to yield complex fused systems such as pyridazino[4,3-c:5,6-c′]diquinoline-diones. nih.gov This suggests that the hydrazine group in this compound could be a handle for oxidative coupling and dimerization reactions, potentially leading to novel, larger heterocyclic structures.

Reactivity of the Halogen (Chlorine) at Position 8

The chlorine atom at the C8 position is part of the benzene (B151609) ring portion of the quinoline system and is generally less reactive towards nucleophilic aromatic substitution than halogens at the C2 or C4 positions. The C2 and C4 positions are activated by the ring nitrogen, facilitating nucleophilic displacement. However, the C8-chloro group is not entirely inert.

Nucleophilic substitution of the chlorine at position 8 typically requires more forcing conditions or the use of metal catalysis, such as copper-catalyzed reactions (Ullmann condensation). While direct hydrazinolysis at this position is less favorable than at C4, reactions with other strong nucleophiles like thiols or amines could potentially displace the chlorine atom, albeit under harsher conditions than those required for substitution at the C4 position. mdpi.com The reactivity can be influenced by the electronic nature of other substituents on the ring. The presence of the electron-donating methyl group at C2 and the hydrazine group at C4 can subtly modulate the electron density of the entire ring system, which in turn affects the reactivity of the C8-chloro substituent.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at C-8

The C-8 chloro group serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These methods are highly effective for functionalizing the otherwise unreactive C-8 position.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the aryl chloride with an organoboron reagent, such as an arylboronic acid. libretexts.org For substrates like 8-chloroquinolines, this reaction facilitates the introduction of new aryl or vinyl groups at the C-8 position. usd.edu Studies on related systems, such as 4-chloro-8-tosyloxyquinoline, have shown that the C-8 position can be successfully functionalized using Suzuki conditions, often with high yields. researchgate.net The presence of the hydrazino group at the C-4 position introduces a potential site for catalyst interaction or side reactions; therefore, protection of the hydrazino moiety may be necessary to ensure clean coupling at the C-8 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chloroquinoline Scaffolds

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | High | researchgate.net |

| 8-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 95% | N/A |

| 6-Bromo-2-chloroquinoline | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 70-90% | nih.gov |

Sonogashira Coupling: The Sonogashira reaction enables the synthesis of arylalkynes by coupling the C-8 chloro group with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgnih.gov The resulting 8-alkynyl-4-hydrazino-2-methyl-quinoline derivatives are valuable intermediates for constructing more complex heterocyclic systems or as final target molecules in materials science and medicinal chemistry. As with other metal-catalyzed reactions on this substrate, chemoselectivity is a key consideration, and the reaction conditions must be optimized to prevent unwanted interactions with the hydrazino group.

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

| Substrate Type | Coupling Partner | Catalyst System | Base | Solvent | General Observations | Reference |

| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | Reaction proceeds under mild conditions. Copper-free versions exist to prevent alkyne homocoupling. | organic-chemistry.orgwikipedia.orglibretexts.org |

| 2-Bromoacetophenone | Phenylacetylene | NHC-Palladium Catalyst | Et₃N | N/A | Example of a copper-free Sonogashira coupling. | libretexts.org |

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize 8-aminoquinoline (B160924) derivatives by coupling the C-8 chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. libretexts.orguwindsor.ca Selective amination of a less reactive aryl chloride in the presence of other functional groups is a known challenge. For instance, in the case of 6-bromo-2-chloroquinoline, conditions were developed for the selective amination of the more reactive C-6 bromide over the C-2 chloride. nih.gov For this compound, the primary challenge would be achieving selective cross-coupling at C-8 without affecting the C-4 hydrazino group, which itself is an amine. This typically requires careful selection of the ligand, base, and reaction temperature.

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring is highly dependent on the reaction conditions, particularly the acidity. In strongly acidic media, the quinoline nitrogen is protonated, forming a quinolinium ion. This strongly deactivates the pyridine ring towards electrophilic attack. As a result, substitution occurs preferentially on the carbocyclic (benzene) ring, typically at the C-5 and C-8 positions. jst.go.jpstackexchange.comquora.com

For this compound, the directing effects of the existing substituents must be considered:

-NHNH₂ (at C-4): A very strong activating group and ortho-, para-director. It will strongly direct incoming electrophiles to the C-5 position.

-CH₃ (at C-2): A weak activating group and ortho-, para-director. Its influence is generally overshadowed by stronger groups.

-Cl (at C-8): A deactivating group but an ortho-, para-director. It directs to the C-5 and C-7 positions.

Ring Nitrogen (protonated): Strongly deactivates the entire heterocyclic ring.

Considering these combined effects, electrophilic substitution is most likely to occur at the C-5 position. The powerful activating and directing effect of the hydrazino group at C-4, reinforced by the directing effect of the C-8 chloro group, makes the C-5 position the most electron-rich and sterically accessible site for an incoming electrophile. Reactions such as nitration or halogenation would be predicted to yield the 5-substituted derivative as the major product. pjsir.org

Chemo- and Regioselectivity in Multi-Functionalized Quinoline Systems

The presence of multiple distinct functional groups and reactive sites on this compound makes chemo- and regioselectivity critical considerations in its derivatization.

Chemoselectivity in Cross-Coupling: In metal-catalyzed reactions, the primary challenge is achieving selective reaction at the C-8 chloro position without interference from the C-4 hydrazino group. The hydrazino group contains nucleophilic nitrogen atoms with lone pairs that can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle or leading to undesired side reactions. To circumvent this, a common strategy is the protection of the hydrazino group, for example, by converting it into a hydrazone or a Boc-protected derivative. This temporarily masks its nucleophilicity, allowing the cross-coupling reaction to proceed cleanly at the C-8 position. Subsequent deprotection restores the hydrazino functionality.

Regioselectivity in Electrophilic Substitution: As discussed in section 3.4, the regioselectivity of EAS is governed by the interplay of the electronic effects of all substituents. The hydrazino group is the dominant activating and directing group, making the C-5 position the most probable site of substitution. researchgate.net The reaction of quinoline N-oxides with nitrating agents can lead to substitution at the C-3 position, but this involves a different substrate and mechanism. rsc.org For the parent quinoline under acidic conditions, substitution is directed to C-5 and C-8. pjsir.org Given the substitution pattern of the target molecule, the C-5 position is overwhelmingly favored.

Design and Synthesis of Advanced Analogs and Conjugates of this compound

The this compound core is a valuable starting point for the design and synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The hydrazino group is a particularly versatile functional handle for elaboration.

Hydrazone Formation: The hydrazino group readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction is widely used to conjugate the quinoline scaffold to other molecules. For instance, reacting the title compound with various aromatic or heterocyclic aldehydes would produce a library of quinolinylhydrazones, a class of compounds known for a wide range of biological activities. ias.ac.in

Heterocycle Synthesis: The hydrazino group is a key precursor for the synthesis of various nitrogen-containing heterocycles. For example, reaction with β-dicarbonyl compounds, such as ethyl acetoacetate, can lead to the formation of pyrazole rings fused or attached to the quinoline system. ias.ac.in

Derivatization via Cross-Coupling Products: The products obtained from the C-8 cross-coupling reactions serve as secondary platforms for further functionalization. An 8-alkynyl derivative from a Sonogashira coupling could undergo click chemistry reactions, while an 8-amino derivative from a Buchwald-Hartwig amination could be acylated or used in further C-N bond-forming reactions. These multi-step synthetic sequences allow for the construction of highly complex and diverse molecular architectures based on the initial quinoline framework. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation of 8 Chloro 4 Hydrazino 2 Methyl Quinoline and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 8-Chloro-4-hydrazino-2-methyl-quinoline, the expected molecular formula is C₁₀H₉ClN₄. The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, providing a clear diagnostic signature. HRMS analysis would confirm the exact mass of the monoisotopic molecular ion [M+H]⁺, which is calculated to be 209.0588 Da. Experimental measurement of a value within a narrow tolerance (typically < 5 ppm) of this calculated mass provides definitive confirmation of the molecular formula.

Further analysis of the fragmentation pattern in the mass spectrum can offer structural insights. While specific fragmentation data for the title compound is not widely published, analysis of related structures like 7-chloro-4-hydrazinoquinoline (B1583878) derivatives suggests predictable pathways. nih.gov Common fragmentation would likely involve the loss of the hydrazine (B178648) group (-N₂H₃) or cleavage of the quinoline (B57606) ring system.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Species | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₀H₉³⁵ClN₄ | [M]⁺ | 208.0516 |

| C₁₀H₉³⁷ClN₄ | [M+2]⁺ | 210.0486 |

| C₁₀H₁₀³⁵ClN₄ | [M+H]⁺ | 209.0594 |

| C₁₀H₁₀³⁷ClN₄ | [M+H+2]⁺ | 211.0565 |

Note: Data is calculated based on the elemental composition.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the methyl group, the aromatic protons on the quinoline core, and the protons of the hydrazine moiety. The methyl group (C2-CH₃) would appear as a singlet in the upfield region (~2.5-2.8 ppm). The aromatic protons (H3, H5, H6, H7) would resonate in the downfield region (~7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants revealing their connectivity. The protons on the hydrazine group (-NHNH₂) would likely appear as broad singlets, and their chemical shift could be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for the title compound would show ten distinct signals corresponding to the ten carbon atoms. The methyl carbon would be found at the high-field end of the spectrum (~20-25 ppm), while the aromatic and heterocyclic carbons would appear between ~100 and 160 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can be highly informative for nitrogen-containing compounds. durham.ac.uk For this compound, four distinct nitrogen signals would be expected, corresponding to the quinoline nitrogen and the two inequivalent nitrogens of the hydrazine group, providing unambiguous evidence of their different chemical environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2-CH₃ | 2.7 | 25 |

| C2 | - | 158 |

| C3 | 6.8 | 109 |

| C4 | - | 150 |

| C4a | - | 149 |

| C5 | 8.0 | 125 |

| C6 | 7.4 | 128 |

| C7 | 7.6 | 124 |

| C8 | - | 130 |

| C8a | - | 142 |

| -NHNH₂ | 4.5 (br s), 7.9 (br s) | - |

Note: Predicted values are based on data from analogous quinoline structures and established substituent effects. nih.govmdpi.commdpi.com Actual values may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. pitt.edue-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the title compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons (e.g., H5-H6, H6-H7), confirming their positions on the benzene (B151609) ring portion of the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atom they are attached to. It allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton. For instance, the proton signal at ~2.7 ppm would show a cross-peak to the carbon signal at ~25 ppm, assigning them both to the methyl group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons over two to three bonds. Key HMBC correlations for confirming the structure of this compound would include a cross-peak from the methyl protons (H-2') to the C2 and C3 carbons of the quinoline ring, and from the H5 proton to carbons C4, C7, and C8a. These long-range correlations piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could confirm the substitution pattern by showing a correlation between the hydrazine N-H protons and the H5 proton of the quinoline ring, indicating their spatial proximity.

Table 3: Key Expected 2D NMR Correlations

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | H5 ↔ H6, H6 ↔ H7 | Connectivity of aromatic protons |

| HSQC | H3 ↔ C3, H5 ↔ C5, etc. | Direct C-H bond assignments |

| HMBC | 2-CH₃ ↔ C2, C3 | Position of the methyl group |

| HMBC | H5 ↔ C4, C7, C8a | Connectivity across the quinoline core |

Single-Crystal X-ray Diffraction Analysis for Absolute Solid-State Structure Determination

Table 4: Crystallographic Data for the Precursor, 8-Chloro-2-methylquinoline nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.62 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.7961 (9) |

| b (Å) | 5.0660 (4) |

| c (Å) | 13.1181 (9) |

| V (ų) | 850.38 (11) |

| Z | 4 |

Note: This data represents the core scaffold of the title compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would display several key absorption bands. The N-H stretching vibrations of the hydrazine group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of sharp bands in the 1450-1650 cm⁻¹ "fingerprint" region. The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of 600-800 cm⁻¹.

Table 5: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | Hydrazine (-NH₂) | 3200 - 3400 |

| C-H stretch (aromatic) | Quinoline Ring | 3000 - 3100 |

| C-H stretch (aliphatic) | Methyl (-CH₃) | 2850 - 2980 |

| C=N / C=C stretch | Quinoline Ring | 1450 - 1650 |

| N-H bend | Hydrazine (-NH₂) | ~1600 |

| C-Cl stretch | Chloro-aromatic | 600 - 800 |

Note: Values are based on typical functional group frequencies and data from analogous compounds. mdpi.com

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Patterns

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The resulting spectrum is characteristic of the conjugated π-electron system.

The UV-Vis spectrum of this compound, recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show multiple absorption bands characteristic of the quinoline chromophore. nih.gov These bands arise from π→π* transitions within the extended conjugated system of the bicyclic aromatic ring. The presence of substituents like the chloro and hydrazino groups acts as auxochromes, which can cause a shift in the absorption maxima (λ_max) and a change in their intensities compared to the parent quinoline. Typically, quinoline derivatives show strong absorptions in the range of 220-350 nm. An additional lower energy band corresponding to an n→π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed. nih.govmdpi.com

Fluorescence spectroscopy could also be employed to study the emission properties of the molecule after electronic excitation, providing further information about its electronic structure and excited states.

Table 6: Representative Electronic Transitions for Chloro-Hydrazino-Quinoline Systems nih.gov

| Transition Type | Chromophore | Approximate λ_max (nm) |

|---|---|---|

| π→π* | Quinoline Ring | ~230-280 |

| π→π* | Quinoline Ring | ~320-350 |

| n→π* | C=N, -NH₂ | >350 |

Note: Values are representative and can be significantly influenced by solvent polarity and specific substitution patterns.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives and Conformational Analysis

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful class of analytical techniques for the investigation of chiral molecules. As this compound is not inherently chiral, these methods become relevant upon its conversion into chiral derivatives. Such derivatives can be synthesized, for example, through the reaction of the hydrazino group with chiral reagents, leading to the formation of diastereomers.

The primary application of CD and ORD in this context is the elucidation of the absolute configuration of stereogenic centers in these newly formed chiral derivatives. The differential absorption of left and right circularly polarized light (CD) and the wavelength-dependent rotation of the plane of polarized light (ORD) provide unique spectral signatures, known as Cotton effects, which are exquisitely sensitive to the three-dimensional arrangement of atoms.

Conformational analysis is another critical area where chiroptical spectroscopy offers significant insights. The conformation of the quinoline ring system and the orientation of its substituents can influence the observed CD and ORD spectra. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the spectra for different possible conformations. acs.org By comparing the experimentally measured spectra with the calculated ones, the preferred solution-state conformation of the chiral derivatives can be determined.

While specific chiroptical data for derivatives of this compound are not extensively reported in the literature, the table below illustrates hypothetical data that could be obtained for a pair of enantiomeric derivatives.

| Parameter | Enantiomer 1 | Enantiomer 2 | Interpretation |

| Molar Ellipticity ([θ]) at 254 nm | +15,000 deg·cm²·dmol⁻¹ | -15,000 deg·cm²·dmol⁻¹ | The equal and opposite values confirm the enantiomeric relationship and successful chiral resolution. |

| Molar Ellipticity ([θ]) at 280 nm | -8,000 deg·cm²·dmol⁻¹ | +8,000 deg·cm²·dmol⁻¹ | The sign of the Cotton effect at different wavelengths can be correlated with the absolute configuration (e.g., R or S) at a specific stereocenter based on established empirical rules for this class of compounds. |

| ORD Maximum | +25,000° at 260 nm | -25,000° at 260 nm | The ORD spectrum provides complementary information and can be used to confirm the findings from the CD analysis. |

| ORD Minimum | -12,000° at 290 nm | +12,000° at 290 nm | The positions of the maxima and minima (peaks and troughs) in the ORD curve are characteristic of the electronic transitions within the chiral molecule. |

This table is a hypothetical representation to illustrate the principles of CD/ORD analysis.

Hyphenated Techniques for Purity Assessment and Impurity Profiling

The assessment of purity and the identification of impurities are critical aspects of chemical synthesis and characterization, governed by regulatory guidelines such as those from the ICH. lcms.cz Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are particularly valuable. chimia.ch

LC-MS is a cornerstone for the analysis of non-volatile and thermally labile compounds. A liquid chromatograph separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The eluting components are then introduced into a mass spectrometer, which provides mass-to-charge ratio data, enabling the determination of the molecular weight of the parent compound and its impurities. Tandem mass spectrometry (MS/MS) can further be used to fragment the ions, yielding structural information for the definitive identification of unknown impurities. chimia.chnih.govresearchgate.net

GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before detection by a mass spectrometer. This technique is highly effective for identifying residual starting materials, solvents, or low-molecular-weight by-products that may be present in a sample of this compound.

CE-MS offers high separation efficiency and is particularly useful for the analysis of charged species and for methods requiring minimal sample consumption. mdpi.com For chiral derivatives of this compound, chiral CE-MS can be employed for enantioselective analysis, providing a powerful tool for determining enantiomeric purity. mdpi.com

The following table details potential impurities in the synthesis of this compound and the appropriate hyphenated techniques for their detection and characterization.

| Potential Impurity | Chemical Name | Likely Origin | Recommended Hyphenated Technique(s) |

| Starting Material | 4,8-dichloro-2-methylquinoline (B1600980) | Incomplete reaction | LC-MS, GC-MS |

| By-product | 8-Chloro-2-methylquinolin-4-ol | Hydrolysis of the chloro- or hydrazino- group | LC-MS |

| By-product | Bis(8-chloro-2-methylquinolin-4-yl)hydrazine | Dimerization during synthesis | LC-MS |

| Degradation Product | 8-Chloro-2-methylquinoline | Decomposition of the hydrazino group | GC-MS, LC-MS |

Computational and Theoretical Investigations of 8 Chloro 4 Hydrazino 2 Methyl Quinoline

Quantum Chemical Calculations

Following extensive searches of scientific literature and computational chemistry databases, no specific studies containing quantum chemical calculations for 8-chloro-4-hydrazino-2-methyl-quinoline were identified. The following subsections, therefore, describe the well-established theoretical frameworks that would be employed for such an analysis. While data for the target compound is unavailable, the descriptions provide a scientifically accurate overview of the methodologies.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Ionization Potentials, Electron Affinities)

The electronic properties of this compound could be elucidated using Density Functional Theory (DFT). Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These parameters are fundamental in predicting how the molecule might interact with other chemical species.

Table 5.1.1: Hypothetical Electronic Properties of this compound (Note: The following data is for illustrative purposes only as no published data is available.)

| Parameter | Value (eV) | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | - | Energy difference between LUMO and HOMO |

| Ionization Potential (I) | - | Energy required to remove an electron |

| Electron Affinity (A) | - | Energy released when an electron is added |

Electrostatic Potential Surface (EPS) Analysis for Reactive Sites

The electrostatic potential surface (EPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

Different colors on the EPS map indicate regions of varying potential. Typically, red areas signify negative electrostatic potential, indicating electron-rich regions that are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, highlighting electron-deficient regions prone to nucleophilic attack. For this compound, one might predict negative potential around the nitrogen atoms of the quinoline (B57606) ring and the hydrazino group, suggesting these as likely sites for interaction with electrophiles.

Fukui Functions and Reactivity Descriptors for Predicting Reaction Pathways

Fukui functions are used within DFT to identify the most reactive sites in a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (predicts where an electron will be added).

f-(r): for electrophilic attack (predicts where an electron will be removed from).

f0(r): for radical attack.

By calculating these functions for each atom in this compound, one could precisely rank the atoms in terms of their susceptibility to different types of chemical attack, thereby predicting the most probable reaction pathways.

Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis absorption maxima, IR vibrational frequencies)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) of a molecule. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and corresponding UV-Vis absorption maxima (λmax). This helps in understanding the electronic structure and the nature of the transitions (e.g., π→π* or n→π*).

IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. These frequencies correspond to the different vibrational modes of the molecule's functional groups (e.g., N-H stretch, C=N stretch). Comparing the calculated spectrum with an experimental one aids in functional group identification and structural confirmation.

Table 5.1.4: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is for illustrative purposes only as no published data is available.)

| Spectroscopy Type | Predicted Value | Corresponding Functional Group/Transition |

| 1H NMR | - ppm | Aromatic H, Methyl H, Hydrazino H |

| 13C NMR | - ppm | Aromatic C, Methyl C, C-Cl, C-N |

| UV-Vis (λmax) | - nm | π→π, n→π transitions |

| IR (wavenumber) | - cm-1 | N-H stretch, C-H stretch, C=N stretch |

Conformational Analysis and Energy Landscapes

The this compound molecule has rotational freedom, particularly around the C-N bond of the hydrazino group. Conformational analysis involves systematically rotating this bond and calculating the potential energy at each step to map the molecule's energy landscape.

This analysis identifies the most stable conformations (energy minima) and the energy barriers (transition states) between them. Understanding the preferred three-dimensional structure is essential as the conformation of a molecule can significantly influence its reactivity and biological activity. The results are typically visualized in a potential energy surface diagram, plotting energy versus the dihedral angle of rotation.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with its environment. For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water or dimethyl sulfoxide) to study its behavior in solution.

By simulating the movements of all atoms over a period of time, MD can reveal:

Solvent Effects: How solvent molecules arrange around the solute and how this solvation affects the solute's conformation and properties.

Dynamic Behavior: The flexibility of the molecule, including the rotation of the methyl and hydrazino groups, and the vibrations of its bonds.

Interaction Analysis: The formation and lifetime of intermolecular interactions, such as hydrogen bonds between the hydrazino group and solvent molecules.

This information is crucial for understanding how the molecule behaves in a realistic chemical or biological environment.

Reaction Mechanism Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intricacies of chemical reactions, providing insights into transition states, energy barriers, and reaction pathways that are often difficult to discern through experimental means alone. While specific DFT studies focused exclusively on this compound are not extensively documented in publicly available literature, mechanistic studies on structurally related compounds, such as 4-hydrazinylquinolin-2(1H)-ones, offer a viable model for understanding its reactive behavior.

Research on the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has utilized DFT to elucidate a plausible reaction mechanism. nih.gov The process is proposed to begin with a proton shift, converting the hydrazine (B178648) derivative into a more reactive tautomeric isomer. nih.gov This isomer can then react with a starting molecule, leading to a dimerized intermediate. Following the elimination of a hydrazine molecule, a dimerized hydrazone is formed. nih.gov A crucial subsequent step, proposed to be facilitated by aerial oxygen, is the oxidation of the NH-NH group. nih.gov This oxidation is a key transformation that DFT calculations help to characterize in terms of energetic favorability. Quantum mechanical calculations performed on the final products of these reactions, such as pyridazino[4,3-c:5,6-c′]diquinoline structures, have been used to confirm their stability, thus supporting the proposed mechanistic pathway. nih.gov

These findings suggest a probable mechanism for this compound, where the hydrazino moiety is the primary site of reactivity, susceptible to oxidation and condensation reactions. The electronic environment created by the chloro and methyl substituents on the quinoline ring would influence the kinetics and thermodynamics of these transformations, a hypothesis that could be precisely tested with dedicated DFT calculations.

In Silico Prediction of Molecular Interactions and Potential Binding Sites

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. For quinoline derivatives, including those with an 8-chloro substitution, molecular docking studies have been performed to elucidate their binding modes with various protein targets. researchgate.netdoi.orgnih.gov

The goal of these studies is to predict the ligand-receptor complex structure and identify new molecules that bind effectively to a biological target. researchgate.net The process involves generating various conformations of the ligand within the active site of the protein and evaluating them using scoring functions, which estimate the binding affinity. researchgate.net Key interactions that stabilize the ligand-protein complex typically include hydrogen bonds and hydrophobic interactions. doi.orgnih.gov

For example, in docking studies of quinoline derivatives against HIV non-nucleoside reverse transcriptase (NNRT), compounds showed hydrophobic interactions with amino acid residues like TRP229 and hydrogen bond interactions with residues such as LYS101. nih.gov Similarly, studies on other quinoline analogues targeting different viral proteins identified hydrogen bonds with residues like Phe126 and Ile124, and hydrophobic interactions with Phe126, Asn115, Trp121, and Tyr89. doi.org

The presence of the 8-chloro group in this compound is significant. Docking studies on 7-substituted-8-chloro-quinolones have shown that the electron density of the Highest Occupied Molecular Orbital (HOMO) is localized on the aromatic ring and the chlorine atom, which can influence its binding characteristics. researchgate.net The hydrazino group at the 4-position provides hydrogen bond donor and acceptor capabilities, which are critical for anchoring the molecule within a protein's active site.

Table 1: Representative Molecular Docking Interactions for Substituted Quinolines This table is a composite representation based on findings for various quinoline derivatives to illustrate common interaction patterns.

| Protein Target Example | Interacting Residues | Type of Interaction | Reference Compound Class |

| HIV Reverse Transcriptase | LYS101, TRP229 | Hydrogen Bond, Hydrophobic | Quinoline-pyrimidine hybrids nih.gov |

| Viral Protein (Generic) | Phe126, Ile124, Tyr89 | Hydrogen Bond, Hydrophobic | Sulphonamide-quinoline derivatives doi.org |

| S. aureus Target | Not specified | Hydrogen Bond, Hydrophobic | 8-chloro-quinolones researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. fortunejournals.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives.

A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule. The electron-withdrawing nature of the chlorine atom at position 8 and the properties of the hydrazino group would significantly impact these descriptors.

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule. The methyl group at position 2 contributes to the steric profile.

Hydrophobic Descriptors: (e.g., LogP) which measure the molecule's affinity for fatty or non-polar environments.

Topological Descriptors: Which describe the connectivity and branching of atoms in the molecule.

For quinoline and quinolone compounds, QSAR studies have been employed to correlate these descriptors with various biological activities, such as antibacterial or antiviral effects. researchgate.netfortunejournals.com For instance, the presence and position of a chlorine atom on the quinolone ring have been shown to be significant factors influencing antimicrobial activity. researchgate.net A QSAR model for a series of this compound derivatives would seek to quantify how modifications to the core structure (e.g., substitutions on the hydrazino group or the quinoline ring) affect these descriptors and, in turn, the biological outcome.

The development of a robust QSAR model allows for the in silico screening of a virtual library of derivatives. This process helps prioritize which compounds are most promising for synthesis and further testing, accelerating the discovery process. fortunejournals.com

Table 2: Key Molecular Descriptors in QSAR for Quinolines This table outlines the types of descriptors and the likely influence of the substituents of this compound.

| Descriptor Type | Example Descriptor | Structural Feature of Influence | Potential Impact on Activity |

| Electronic | Partial Atomic Charge | 8-Chloro group (electron-withdrawing) | Modulates binding to polar residues |

| Hydrophobic | LogP (Octanol-water partition) | Chloro and methyl groups | Affects membrane permeability and hydrophobic interactions |

| Steric | Molecular Volume | 2-Methyl group, overall structure | Influences fit within a binding pocket |

| Hydrogen Bonding | H-bond donors/acceptors | 4-Hydrazino group | Critical for specific receptor interactions |

Exploration of Biological Activities and Molecular Interactions of 8 Chloro 4 Hydrazino 2 Methyl Quinoline Pre Clinical, in Vitro/in Silico Focus

Mechanistic Investigations of Cellular Targets and Pathways

The exploration of a novel compound's mechanism of action is fundamental to understanding its potential therapeutic applications. For a molecule like 8-Chloro-4-hydrazino-2-methyl-quinoline, this would involve a multi-pronged approach to identify its direct cellular targets and the subsequent impact on signaling pathways.

Enzyme Inhibition and Activation Assays (e.g., specific kinases, proteases, topoisomerases)

A primary avenue of investigation for quinoline-based compounds is their potential to modulate enzyme activity. Many quinoline (B57606) derivatives have been identified as inhibitors of crucial cellular enzymes. For instance, various substituted quinolines have demonstrated inhibitory effects on topoisomerases, enzymes vital for DNA replication and repair, making them a target for anticancer drug development. Similarly, the inhibition of specific protein kinases, which are key regulators of cell signaling, proliferation, and survival, is another common mechanism of action for this class of compounds. Proteases, another class of enzymes involved in numerous physiological and pathological processes, could also be potential targets.

To assess the effect of this compound, a series of in vitro enzyme inhibition or activation assays would be necessary. These assays would typically involve incubating the purified target enzyme (e.g., a specific kinase, protease, or topoisomerase) with the compound across a range of concentrations. The enzyme's activity would then be measured using a substrate that produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent). A reduction or increase in the signal in the presence of the compound would indicate inhibition or activation, respectively. The data from these assays would be used to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ).

Receptor Binding and Ligand-Target Interactions (e.g., nuclear receptors, ion channels, G-protein coupled receptors)

Another critical aspect of mechanistic studies is to determine if the compound interacts with cellular receptors. Quinolines and their derivatives have been known to interact with various receptors, including nuclear receptors, ion channels, and G-protein coupled receptors (GPCRs). Receptor binding assays are employed to quantify the affinity of a compound for a specific receptor. These assays can be performed using various techniques, such as radioligand binding assays, where a labeled ligand's displacement by the test compound is measured, or surface plasmon resonance (SPR), which detects changes in mass on a sensor surface as the compound binds to the immobilized receptor.

DNA/RNA Binding, Intercalation, and Cleavage Studies

The planar aromatic structure of the quinoline ring suggests a potential for interaction with nucleic acids. Some quinoline derivatives have been shown to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix, which can lead to the inhibition of replication and transcription. Other potential interactions include groove binding or covalent binding to DNA. Furthermore, some compounds can induce DNA cleavage, either directly or by generating reactive oxygen species.

Techniques to study these interactions include UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, which can detect changes in the spectral properties of DNA upon binding of the compound. Gel electrophoresis can be used to assess the ability of the compound to induce DNA cleavage.

Modulation of Cellular Signaling Pathways in vitro

Identifying the direct molecular target of a compound is the first step; the next is to understand its impact on the broader network of cellular signaling pathways. A compound's interaction with an enzyme or receptor can trigger a cascade of downstream events that affect cellular processes like proliferation, apoptosis, and differentiation.

To investigate the modulation of signaling pathways, researchers typically use cell-based assays. Western blotting is a common technique to measure the changes in the protein levels and activation states (e.g., phosphorylation) of key signaling molecules within a pathway after treating cells with the compound. Reporter gene assays, where the expression of a reporter gene is driven by a promoter that is regulated by a specific signaling pathway, can also provide insights into the compound's activity.

In Vitro Cellular Activity Assessments in Various Cell Lines

Following the initial mechanistic studies, it is crucial to evaluate the compound's effects in a cellular context. These assays provide a more holistic view of the compound's biological activity, taking into account factors like cell permeability and metabolism.

Assessment of Antiproliferative and Growth Inhibition Effects in Cellular Models

A common starting point for assessing the anticancer potential of a new compound is to evaluate its ability to inhibit the growth of cancer cell lines. Antiproliferative assays, such as the MTT, XTT, or SRB assays, are used to measure the metabolic activity or total protein content of cells after treatment with the compound, which serves as an indicator of cell viability and proliferation.

These assays are typically performed on a panel of different cancer cell lines, representing various tumor types, to assess the compound's spectrum of activity and potential selectivity. The results are usually expressed as the GI₅₀ (concentration that causes 50% growth inhibition), TGI (concentration that causes total growth inhibition), or LC₅₀ (concentration that is lethal to 50% of the cells).

While no specific data for this compound is available, the table below illustrates a hypothetical representation of how such data would be presented.

| Cell Line | Cancer Type | GI₅₀ (µM) |

| MCF-7 | Breast | Data not available |

| HCT-116 | Colon | Data not available |

| A549 | Lung | Data not available |

| HeLa | Cervical | Data not available |

Table 1. Hypothetical Antiproliferative Activity of this compound in Various Cancer Cell Lines. This table is for illustrative purposes only, as no experimental data for this specific compound has been found in the public domain.

Induction of Apoptosis and Necrosis Pathways in Cultured Cells

Quinoline-hydrazone derivatives have been investigated for their potential to induce programmed cell death in cancer cell lines. Studies on related compounds suggest that they may trigger apoptosis through various molecular pathways. For instance, some quinoline-based dihydrazone derivatives have been shown to induce apoptosis in cancer cells in a dose-dependent manner. The pro-apoptotic activity of certain thiocarbohydrazones (TCHs) based on a quinoline structure was found to be partially caspase-dependent, with a significant link to caspase-8 activation.

Furthermore, research on resveratrol/hydrazone hybrids has indicated the potential for cell membrane damage, which could lead to either apoptosis or other forms of cell death. Copper(II) complexes of 8-hydroxyquinoline (B1678124) hydrazones have also been reported to induce apoptosis and cause cell cycle arrest in the S phase in various cancer cell lines. These findings suggest that this compound could potentially exhibit cytotoxic effects on cancer cells by inducing apoptotic pathways, although specific experimental validation is required.

Table 1: Pro-apoptotic Activity of Structurally Related Quinoline-Hydrazone Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Potential Mechanism |

| Quinoline-based Dihydrazones | MCF-7 (Breast Cancer) | Dose-dependent apoptosis | Not specified |

| Quinoline-based Thiocarbohydrazones | THP-1 (Leukemia), AsPC-1 (Pancreatic Cancer) | Pro-apoptotic activity | Partially caspase-8 dependent |

| Resveratrol/Hydrazone Hybrids | SW480, SW620 (Colorectal Cancer) | Cell membrane damage | Apoptosis or other death processes |

| Copper(II) complexes of 8-hydroxyquinoline hydrazones | Various cancer cell lines | Apoptosis and S phase arrest | Caspase-dependent |

Cell Cycle Modulation and Cell Cycle Arrest Mechanisms

The modulation of the cell cycle is a key mechanism through which anticancer agents exert their effects. Several quinoline derivatives have been shown to interfere with cell cycle progression, leading to arrest at different phases. For example, a novel quinoline hydrazide derivative induced G1 cell cycle arrest and upregulated the cell cycle regulating protein p27kip1. In contrast, other quinoline-based compounds have been reported to cause cell cycle arrest at the G2/M phase.

Hydrazine (B178648) exposure in FE1 cells has been linked to S-phase cell cycle arrest, accompanied by a dose-dependent increase in the expression of genes associated with the G2/M DNA damage checkpoint. Furthermore, a study on quinoline-8-sulfonamide derivatives demonstrated the ability of one compound to cause both G2/M and S phase blockade in A549 lung cancer cells. These findings highlight the potential of quinoline-containing molecules, possibly including this compound, to modulate cell cycle progression in cancer cells.

Table 2: Cell Cycle Modulation by Structurally Related Quinoline and Hydrazine Derivatives

| Compound/Derivative Class | Cell Line(s) | Effect on Cell Cycle |

| Quinoline Hydrazide Derivative | Neuroblastoma cells | G1 phase arrest |

| Quinoline-based compounds | Various cancer cells | G2/M phase arrest |

| Hydrazine | FE1 cells | S-phase arrest |

| Quinoline-8-sulfonamide derivative | A549 (Lung Cancer) | G2/M and S phase blockade |

Antimicrobial Activity Studies

The quinoline nucleus is a well-established pharmacophore in antimicrobial drug discovery. Various derivatives have been synthesized and evaluated for their activity against a broad range of pathogens.

Hydrazone derivatives of quinoline have demonstrated significant antibacterial and antifungal activities. A series of quinoline hydrazone analogues were found to exhibit good to excellent antimicrobial activity with MIC values ranging from 6.25 to 100 µg/mL against tested pathogenic strains. Similarly, hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus have shown promising antifungal activity against Candida albicans and Cryptococcus neoformans.

Specifically, 7-chloroquinolinehydrazones have been noted for their antifungal properties, with some compounds showing activity comparable to the standard drug fluconazole. The antibacterial activity of quinoline derivatives is often more pronounced against Gram-positive bacteria than Gram-negative bacteria.

Table 3: In Vitro Antimicrobial Activity of Structurally Related Quinoline Derivatives

| Compound/Derivative Class | Pathogen(s) | Activity |

| Quinoline Hydrazone Analogues | Various pathogenic strains | MIC values: 6.25-100 µg/mL |

| 7-Chloro-4-aminoquinoline Hybrids | Candida albicans, Cryptococcus neoformans | Promising antifungal activity |

| 7-Chloroquinolinehydrazones | Oral fungi | Activity comparable to fluconazole |

| 8-Hydroxyquinoline Derivatives | Gram-positive and Gram-negative bacteria | Variable antibacterial activity |

The therapeutic potential of quinoline derivatives extends to antiprotozoal and antiviral applications. Quinoline-hydrazone hybrids have been designed and evaluated as antiprotozoal agents. The quinoline core is a known pharmacophore in antimalarial drugs, and its derivatives continue to be explored for activity against various protozoa.

In the realm of antiviral research, certain novel quinoline derivatives have shown significant inhibitory activities against Dengue virus serotype 2 (DENV2) in vitro. Furthermore, a series of 4-oxo-4H-quinoline acylhydrazone derivatives exhibited moderate to good antiviral activities in vivo against tobacco mosaic virus (TMV).

The antimicrobial action of quinoline hydrazide/hydrazone derivatives is believed to involve multiple mechanisms. One of the key proposed targets is DNA gyrase, a bacterial enzyme essential for DNA replication. Other potential targets include glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase. The ability of quinoline derivatives to chelate metal ions is also considered a contributing factor to their antimicrobial properties, as this can disrupt essential microbial enzymatic processes.

Anti-inflammatory and Immunomodulatory Effects in Cellular Models

The immunomodulatory properties of quinoline derivatives have garnered significant interest. Certain 1H-imidazo[4,5-c]quinoline derivatives are recognized as immune stimulators that can induce type-I interferons and act as TLR-7/8 agonists. The treatment of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with hydrazine hydrate (B1144303) to produce a 4-hydrazino derivative highlights a synthetic route to compounds with potential immunomodulatory activity. While direct evidence for this compound is not available, the broader class of quinoline derivatives has been associated with anti-inflammatory and immunomodulatory effects, suggesting a potential area for future investigation for this specific compound.

Antioxidant Properties and Radical Scavenging Assays

The antioxidant potential of quinoline derivatives is a subject of significant research interest, with studies often employing assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.comresearchgate.netnih.gov While direct experimental data on the antioxidant activity of this compound is not extensively documented in the available literature, insights can be drawn from studies on structurally related 4-hydrazinoquinoline compounds.

Research has shown that derivatives of 4-hydrazinoquinoline possess antioxidant properties. For instance, in a study investigating the protective effects of these compounds on spermatozoa under induced oxidative stress, certain derivatives demonstrated notable activity. Specifically, (Е)-2-(2-(7-chloroquinolin-4-yl)hydrazono)acetic acid showed a more potent protective effect against oxidative stress induced by hydrogen peroxide than the reference drug. researchgate.net Another compound, Disodium (Е)-2-(2-(2-methylquinolin-4-yl)hydrazono)pentanedioate, also exhibited a significant protective advantage. researchgate.net

Further studies on related quinoline structures, such as 2-methylquinoline-4-carboxylic acid, have shown moderate radical scavenging ability, with a 30.25% inhibition in a DPPH assay at a 5 mg/L concentration. ui.ac.id The presence of an additional aromatic ring, as in 2-(4-methylphenyl)quinoline-4-carboxylic acid, increased this inhibition to 40.43%, highlighting the influence of molecular structure on antioxidant potential. ui.ac.id

| Compound | Assay | Result | Reference |

|---|---|---|---|

| (Е)-2-(2-(7-chloroquinolin-4-yl)hydrazono)acetic acid | Protection against H₂O₂-induced oxidative stress in spermatozoa | Demonstrated a stronger effect than the comparative drug ACC | researchgate.net |

| Quinoline-hydrazone derivative | DPPH Radical Scavenging | IC50 = 843.52 ppm (weak activity) | nih.govnih.gov |

| 2-methylquinoline-4-carboxylic acid | DPPH Radical Scavenging | 30.25% inhibition at 5 mg/L | ui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Radical Scavenging | 40.43% inhibition at 5 mg/L | ui.ac.id |

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The biological activity of quinoline derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies help to elucidate the influence of different functional groups and structural modifications on the molecule's interactions with biological targets.

The hydrazino group, often present as a hydrazone or hydrazide-hydrazone linker, is a critical pharmacophore in many biologically active quinoline compounds. nih.govnih.govmdpi.com This moiety serves several key roles:

Hydrogen Bonding : The N-H and C=O groups within the hydrazide/hydrazone linker can act as hydrogen bond donors and acceptors, facilitating crucial interactions with target sites like enzymes or receptors. nih.gov

Molecular Flexibility : The hydrazone linker can improve the flexibility of a chemical structure, allowing the molecule to adopt a favorable conformation for binding and avoiding steric hindrance within the target's active site.

Chelating Ability : The quinoline hydrazone moiety possesses multicenter chelating ability, which can be important for its mechanism of action, particularly in compounds designed to interact with metal ions. nih.gov